Aminooxy-PEG8-acid
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Overview
Description
Aminooxy-PEG8-acid is a polyethylene glycol (PEG) derivative containing an aminooxy group and a terminal carboxylic acid. This compound is known for its high solubility in aqueous media and its ability to form stable amide bonds with primary amine groups in the presence of activators such as EDC or DCC . The aminooxy group can react with aldehydes to form oxime bonds, making it a valuable tool in bioconjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminooxy-PEG8-acid is synthesized through a series of chemical reactions involving the introduction of the aminooxy group and the terminal carboxylic acid onto a PEG backbone. The process typically involves the following steps:
Activation of PEG: The PEG backbone is activated using reagents like tosyl chloride or mesyl chloride.
Introduction of Aminooxy Group: The activated PEG is then reacted with hydroxylamine to introduce the aminooxy group.
Carboxylation: The terminal hydroxyl group of the PEG is converted to a carboxylic acid using oxidizing agents such as sodium periodate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Aminooxy-PEG8-acid undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime bonds with aldehydes or ketones.
Reduction: In the presence of a reductant, the oxime bond can be reduced to form a hydroxylamine linkage.
Substitution: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidizing the terminal hydroxyl group to a carboxylic acid.
Reduction: Reducing agents such as sodium borohydride can be used to reduce oxime bonds.
Substitution: Activators like EDC or DCC are used to facilitate the formation of amide bonds between the carboxylic acid and primary amine groups.
Major Products:
Oxime Bonds: Formed from the reaction of the aminooxy group with aldehydes.
Hydroxylamine Linkages: Formed from the reduction of oxime bonds.
Amide Bonds: Formed from the reaction of the terminal carboxylic acid with primary amine groups.
Scientific Research Applications
Aminooxy-PEG8-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of PEGylated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Aminooxy-PEG8-acid involves its ability to form stable bonds with other molecules. The aminooxy group reacts with aldehydes to form oxime bonds, which are stable and hydrolytically resistant . This property makes it an excellent tool for bioconjugation, allowing for the stable attachment of biomolecules. The terminal carboxylic acid can form amide bonds with primary amine groups, further expanding its utility in various applications .
Comparison with Similar Compounds
Aminooxy-PEG8-acid is unique due to its combination of an aminooxy group and a terminal carboxylic acid. Similar compounds include:
Aminooxy-PEG4-acid: A shorter PEG chain with similar functional groups.
Aminooxy-PEG-alcohol: Contains an aminooxy group and a terminal hydroxyl group instead of a carboxylic acid.
Aminooxy-PEG-amine: Features an aminooxy group and a terminal amine group.
Compared to these compounds, this compound offers a longer PEG chain, which can enhance solubility and reduce steric hindrance in bioconjugation reactions .
Biological Activity
Aminooxy-PEG8-acid is a specialized compound that combines an aminooxy functional group with a polyethylene glycol (PEG) linker and a terminal carboxylic acid. This unique structure enhances its solubility and versatility in various biological applications, particularly in drug discovery and therapeutic development. This article explores the biological activity of this compound, focusing on its role in bioconjugation, targeted protein degradation, and its implications in pharmaceutical research.
Chemical Structure and Properties
Chemical Formula: C19H39N O11
Molecular Weight: 457.52 g/mol
CAS Number: 2055013-68-6
The compound features:
- Aminooxy Group: Allows for selective conjugation to aldehydes and ketones.
- Carboxylic Acid Group: Facilitates further modifications and can react with primary amines to form stable amide bonds.
- PEG Linker: Increases solubility in aqueous environments, enhancing the pharmacokinetics of conjugated molecules.
This compound plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that induce targeted protein degradation by linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein. The PEG linker, such as this compound, provides the necessary flexibility and solubility for effective interaction with biological targets.
Applications in Drug Development
- Bioconjugation:
- Targeted Protein Degradation:
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound in various applications:
- Study on Stability and Efficacy:
In a study evaluating PEGylated peptides, it was found that incorporating PEG units improved metabolic stability and pharmacokinetics. Specifically, analogues containing eight ethylene glycol units (like those incorporating this compound) exhibited superior stability compared to shorter PEG units .
Compound | Stability After 24 Hours | Stability After 48 Hours |
---|---|---|
PEG5 | 80% | 65% |
PEG8 | 70% | 58% |
PEG10 | 60% | 50% |
- Application in Cancer Therapy:
PROTACs utilizing this compound have been shown to effectively degrade oncoproteins in cancer cells, leading to reduced tumor growth in preclinical models . The ability to selectively target proteins involved in tumorigenesis represents a significant advancement in cancer therapy.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO11/c20-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-6-5-24-4-3-23-2-1-19(21)22/h1-18,20H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSWXOZSYBQIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCON)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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